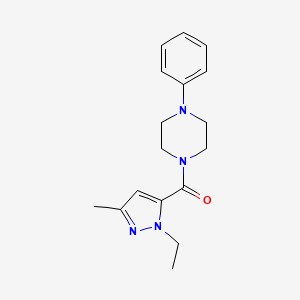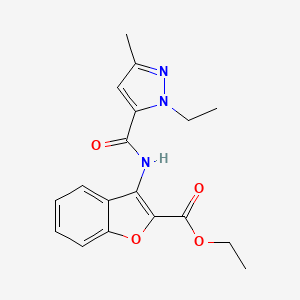
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (EMPP) is a synthetic compound that has recently gained attention for its potential medical applications. It has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds, as well as its potential to treat certain medical conditions.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been used in research to investigate the biochemical and physiological effects of a range of drugs and compounds. It has been used to study the effects of drugs on the central nervous system, as well as the effects of certain compounds on the cardiovascular system. It has also been used to investigate the effects of compounds on the metabolism and the immune system.
Mechanism of Action
The exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine binds to certain receptor sites in the body, which then triggers a biochemical reaction. This reaction is believed to be responsible for the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on various biochemical and physiological processes.
Biochemical and Physiological Effects
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as a neuroprotective effect. It has also been shown to have an inhibitory effect on the release of certain neurotransmitters, such as dopamine and serotonin. In addition, 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine has been shown to have a modulatory effect on the expression of certain genes involved in inflammation and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is relatively easy to synthesize. In addition, 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is relatively stable and does not require special storage conditions. However, one of the main disadvantages of using 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
The potential applications of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine are still being explored. One of the main areas of research is to investigate the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on various diseases and conditions. In addition, further research is needed to better understand the exact mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine and to develop more efficient synthesis methods. Other potential areas of research include investigating the effects of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine on the immune system and the cardiovascular system, as well as exploring the potential use of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine in drug delivery systems.
Synthesis Methods
1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine is synthesized through a multi-step process. The first step involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (EMPC) with 4-phenylpiperazine (PP) in the presence of a base, such as sodium hydroxide. This reaction produces 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine (1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine). The second step involves the reaction of 1-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-4-phenylpiperazine with a reducing agent, such as sodium borohydride, to produce the desired product.
properties
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-21-16(13-14(2)18-21)17(22)20-11-9-19(10-12-20)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDIVSCOWJRYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)



![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537235.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)



![2-(2,4-difluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537275.png)
![2-(2-fluorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537281.png)